molecular formula C6H12N2O2 B1369558 Piperidin-3-yl carbamate

Piperidin-3-yl carbamate

Cat. No.: B1369558
M. Wt: 144.17 g/mol
InChI Key: LKLQWOKKPWCIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-3-yl carbamate is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

piperidin-3-yl carbamate

InChI

InChI=1S/C6H12N2O2/c7-6(9)10-5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

LKLQWOKKPWCIAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with a solution of 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carbaldehyde (800 mg, 2.86 mmol, 1.00 equiv) in EtOH (120 mL), tert-butyl piperidin-3-ylcarbamate (1.07 g, 5.35 mmol, 1.50 equiv), acetic acid (1.03 g, 17.17 mmol, 6.00 equiv) and NaBH3CN (720 mg, 11.43 mmol, 4.00 equiv). The resulting mixture was stirred at 40° C. in an oil bath for 16 hours. The reaction progress was monitored by TLC (DCM: MeOH=10:1). The reaction was then quenched by the addition of NaHCO3 (50 mL). The mixture was then extracted with dichloromethane (4×50 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The residue was purified by a silica gel column chromatography eluted with dichloromethane/methanol (50/1) affording tert-butyl 14(943-(dimethylamino)propyl)-9H-carbazol-3-yl)methyl)piperidin-3-yl carbamate as brown oil (0.5 g).
Quantity
800 mg
Type
reactant
Reaction Step One
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1.07 g
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reactant
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1.03 g
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reactant
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720 mg
Type
reactant
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Quantity
120 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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